molecular formula C21H18ClN3O4 B2948547 3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2137517-20-3

3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B2948547
M. Wt: 411.84
InChI Key: COAZNNHPIIKAGL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model. The compound’s role or use in the industry or research might also be included in its description.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, stability, pH, and spectroscopic properties. These properties can give insights into how the compound behaves under different conditions.


Safety And Hazards

This involves assessing the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

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properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-13-9-23-25(10-13)11-19(20(26)27)24-21(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZNNHPIIKAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=C(C=N4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

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